Cas no 2227711-75-1 ((2S)-2-(2-methoxy-4-methylphenyl)oxirane)

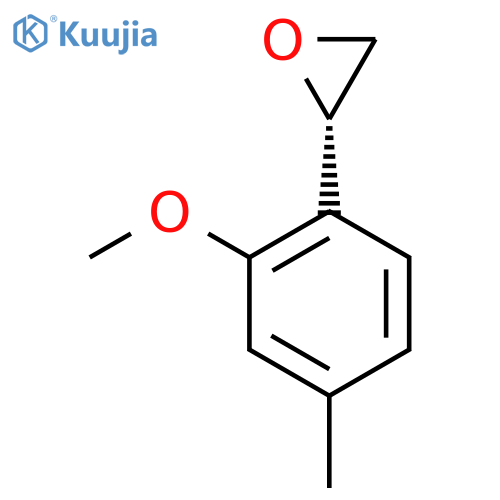

2227711-75-1 structure

商品名:(2S)-2-(2-methoxy-4-methylphenyl)oxirane

(2S)-2-(2-methoxy-4-methylphenyl)oxirane 化学的及び物理的性質

名前と識別子

-

- (2S)-2-(2-methoxy-4-methylphenyl)oxirane

- 2227711-75-1

- EN300-1743203

-

- インチ: 1S/C10H12O2/c1-7-3-4-8(10-6-12-10)9(5-7)11-2/h3-5,10H,6H2,1-2H3/t10-/m1/s1

- InChIKey: UNAIXVFQNUBIGD-SNVBAGLBSA-N

- ほほえんだ: O1C[C@@H]1C1C=CC(C)=CC=1OC

計算された属性

- せいみつぶんしりょう: 164.083729621g/mol

- どういたいしつりょう: 164.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 21.8Ų

(2S)-2-(2-methoxy-4-methylphenyl)oxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1743203-1.0g |

(2S)-2-(2-methoxy-4-methylphenyl)oxirane |

2227711-75-1 | 1g |

$1543.0 | 2023-06-03 | ||

| Enamine | EN300-1743203-2.5g |

(2S)-2-(2-methoxy-4-methylphenyl)oxirane |

2227711-75-1 | 2.5g |

$3025.0 | 2023-09-20 | ||

| Enamine | EN300-1743203-1g |

(2S)-2-(2-methoxy-4-methylphenyl)oxirane |

2227711-75-1 | 1g |

$1543.0 | 2023-09-20 | ||

| Enamine | EN300-1743203-0.05g |

(2S)-2-(2-methoxy-4-methylphenyl)oxirane |

2227711-75-1 | 0.05g |

$1296.0 | 2023-09-20 | ||

| Enamine | EN300-1743203-5.0g |

(2S)-2-(2-methoxy-4-methylphenyl)oxirane |

2227711-75-1 | 5g |

$4475.0 | 2023-06-03 | ||

| Enamine | EN300-1743203-0.25g |

(2S)-2-(2-methoxy-4-methylphenyl)oxirane |

2227711-75-1 | 0.25g |

$1420.0 | 2023-09-20 | ||

| Enamine | EN300-1743203-0.5g |

(2S)-2-(2-methoxy-4-methylphenyl)oxirane |

2227711-75-1 | 0.5g |

$1482.0 | 2023-09-20 | ||

| Enamine | EN300-1743203-5g |

(2S)-2-(2-methoxy-4-methylphenyl)oxirane |

2227711-75-1 | 5g |

$4475.0 | 2023-09-20 | ||

| Enamine | EN300-1743203-10g |

(2S)-2-(2-methoxy-4-methylphenyl)oxirane |

2227711-75-1 | 10g |

$6635.0 | 2023-09-20 | ||

| Enamine | EN300-1743203-10.0g |

(2S)-2-(2-methoxy-4-methylphenyl)oxirane |

2227711-75-1 | 10g |

$6635.0 | 2023-06-03 |

(2S)-2-(2-methoxy-4-methylphenyl)oxirane 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

2227711-75-1 ((2S)-2-(2-methoxy-4-methylphenyl)oxirane) 関連製品

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量